Decitabine-15N4, also known as 5-aza-2'-deoxycytidine-15N4, is a modified nucleoside analog of cytidine that has garnered attention for its role in epigenetic therapy. It is primarily used in the treatment of hematological malignancies, particularly acute myeloid leukemia and myelodysplastic syndromes. The compound is characterized by the incorporation of a nitrogen isotope at the 15 position of the nucleobase, which can be useful for tracing studies and understanding metabolic pathways in biological systems.
Decitabine-15N4 is classified under hypomethylating agents, which are compounds that inhibit DNA methyltransferases, leading to hypomethylation of DNA. This alteration in DNA methylation patterns can reactivate silenced tumor suppressor genes and induce apoptosis in cancer cells. The compound is synthesized from its parent compound, decitabine, which is derived from 5-azacytidine.
The synthesis of Decitabine-15N4 can be achieved through various methods, with one common approach being the modification of decitabine to incorporate the nitrogen isotope. The general procedure involves:
Technical details regarding specific reaction conditions and yields are often documented in scientific literature .
The molecular structure of Decitabine-15N4 consists of a pyrimidine ring with a deoxyribose sugar moiety. The presence of the nitrogen isotope at position 15 alters its mass and can influence its interactions within biological systems.
Decitabine-15N4 participates in several key chemical reactions relevant to its mechanism of action:
The technical details surrounding these reactions include kinetic studies that measure the rate of incorporation into DNA and subsequent effects on gene expression .
Decitabine-15N4 functions primarily as an inhibitor of DNA methyltransferases. Upon administration, it gets incorporated into newly synthesized DNA during replication. The mechanism involves:
Data from studies indicate that this process can lead to apoptosis in malignant cells and has been shown to improve clinical outcomes in patients with certain types of leukemia .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization .
Decitabine-15N4 has significant applications in scientific research and clinical settings:
Molecular Structure and Isotopic CompositionDecitabine-15N4 (systematic name: 5-aza-2′-deoxycytidine-15N4) features a molecular formula of C8H1215N4O4 and a molecular weight of 238.16 g/mol, compared to 234.16 g/mol for the unlabeled compound [3]. The 15N atoms are uniformly incorporated at all four nitrogen positions within the cytosine ring system, creating a consistent 4-Da mass shift detectable by mass spectrometry. This labeling strategy preserves the original compound's chemical reactivity and chromatographic behavior while providing a distinct mass signature [6].
Synthesis and Quality SpecificationsCommercial synthesis typically involves multi-step enzymatic or chemical nucleoside synthesis using 15N-enriched precursors. The compound meets stringent quality benchmarks:
Table 1: Key Physicochemical Properties of Decitabine-15N4
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C8H1215N4O4 | High-resolution MS |
CAS Registry Number | 2353-33-5 (unlabeled parent) | N/A |
Minimum Isotopic Enrichment | 98% 15N | Isotope Ratio MS |
Minimum Chemical Purity | 98% | HPLC-UV |
Storage Stability | ≥1 year at -20°C (desiccated) | Long-term stability studies |
Chromatographic and Mass Spectrometric BehaviorIn UHPLC-MS/MS systems, Decitabine-15N4 demonstrates nearly identical retention times to its unlabeled counterpart (3.07 min vs. 3.05 min) when separated using hydrophilic interaction liquid chromatography (HILIC) columns with gradient elution. Characteristic mass transitions include m/z 239.03→122.97 for quantification, differing distinctly from decitabine's 235.07→118.97 transition [1]. This predictable 4-Da shift enables co-elution and precise peak alignment in analytical runs.
Correcting Analytical VariabilityIn bioanalytical quantification, Decitabine-15N4 serves as an ideal internal standard due to its structural near-identity with the analyte. Its primary functions include:
Methodology in UHPLC-MS/MS AssaysValidated methods employ microvolume samples (5 µL plasma) with protein precipitation using acetonitrile containing Decitabine-15N4. Key analytical performance characteristics achieved:
Table 2: Analytical Performance Using Decitabine-15N4 as Internal Standard
Parameter | Value | Impact on Pharmacokinetics |
---|---|---|
Lower Limit of Quantitation | 0.4 ng/mL | Enables microdosing studies |
Intra-day Precision | 2.1–6.8% RSD | Improves AUC accuracy |
Inter-day Accuracy | 94.2–106.3% recovery | Ensures reliable trough concentration data |
Sample Volume Requirement | 5 µL plasma | Permits serial sampling in rodents |
Overcoming Pharmacokinetic ChallengesDecitabine presents unique analytical challenges that Decitabine-15N4 helps address:
Advanced Applications in Drug Interaction StudiesThe isotope standard has proven essential in assessing drug-drug interactions:
Evolution from Radioactive to Stable IsotopesThe development of nucleoside analogs progressed through distinct phases:
Technological Drivers of AdvancementSeveral analytical breakthroughs enabled the implementation of compounds like Decitabine-15N4:
Comparative Analysis of Labeling StrategiesDifferent isotopic configurations serve specific analytical purposes:
Table 3: Evolution of Nucleoside Analog Labeling Techniques
Generation | Representative Compounds | Detection Limits | Primary Limitations |
---|---|---|---|
Radioisotope (1960s) | [3H]-Cytarabine | 1–5 ng/mL | Radiation hazards, complex disposal |
First-gen stable (1990s) | [13C1]-AZA | 10–50 ng/mL | Low mass shift, isotopic cross-talk |
Modern standards (2020s) | Decitabine-15N4 | 0.1–0.5 ng/mL | High synthesis cost |
Impact on Disease ResearchStable isotope standards revolutionized key research areas:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: